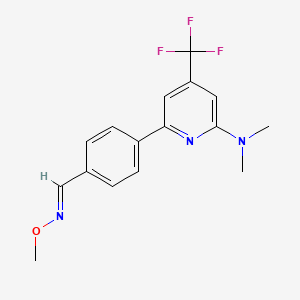
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde O-methyl-oxime
説明
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde O-methyl-oxime, also known as DMTFPO, is a chemical compound that has gained attention in scientific research due to its unique properties. DMTFPO is a versatile reagent that can be used in various synthetic reactions to produce a wide range of compounds. In
科学的研究の応用
Organometallic Chemistry
Dimethylindium-Pyridine-2-Carbaldehyde Oximate Structure :
- Research by Shearer, Twiss, and Wade (1980) detailed the crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate, emphasizing the coordination of oximate groups to indium atoms in a dimeric structure (Shearer, Twiss, & Wade, 1980).
Reactions with Organo-Derivatives of Group III Elements :
- Pattison and Wade (1968) discussed reactions between pyridine-2-carbaldehyde oxime and organo-derivatives of Group III elements, contributing to understanding the formation of oximates and their structures (Pattison & Wade, 1968).
Synthesis and Reactivity
Synthesis of Aziridines :
- Konakahara et al. (1987) explored the synthesis of trans-2-aryl-3-(2-pyridyl)aziridines using a benzaldehyde oxime derivative, contributing to advancements in synthetic methodologies (Konakahara et al., 1987).
Catalytic Oxidation Studies :
- Krieger and Jagodzinski (2008) studied the catalytic oxidation of 4-(dimethylamino)benzaldehyde by gold nanoparticles, an investigation relevant to understanding catalytic processes in organic chemistry (Krieger & Jagodzinski, 2008).
Molecular Structure and Analysis
Crystal Structure of Derivatives :
- Song et al. (2010) presented the crystal structure of a compound prepared from 4-(dimethylamino)benzaldehyde, contributing to the structural understanding of such derivatives (Song et al., 2010).
Mechanistic Studies in Organic Reactions :
- Malpica et al. (1994) investigated the kinetics and mechanism of oxime formation from pyridine carboxaldehydes, providing insights into reaction pathways and mechanisms (Malpica et al., 1994).
Applications in Chemistry
Nucleophilic Catalysis :
- Spivey and Arseniyadis (2004) examined the role of 4-(dimethylamino)pyridines in catalysis, highlighting its application in synthetic transformations and esterification processes (Spivey & Arseniyadis, 2004).
Electrosynthesis in Ionic Liquids :
- Doherty and Brooks (2004) reported on the electrochemical reduction of benzaldehyde in room-temperature ionic liquids, a study pertinent to electrochemical synthesis and the role of ionic liquids in such processes (Doherty & Brooks, 2004).
特性
IUPAC Name |
6-[4-[(E)-methoxyiminomethyl]phenyl]-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O/c1-22(2)15-9-13(16(17,18)19)8-14(21-15)12-6-4-11(5-7-12)10-20-23-3/h4-10H,1-3H3/b20-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACIOSNQEKKWHX-KEBDBYFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C=NOC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)/C=N/OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde O-methyl-oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



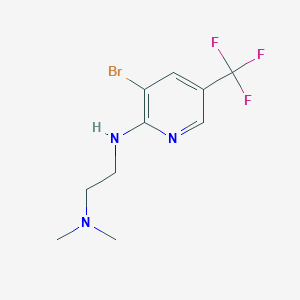
![2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1401793.png)
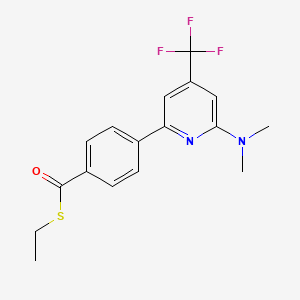
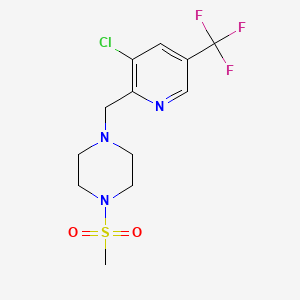
![4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide](/img/structure/B1401797.png)
![(4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone](/img/structure/B1401798.png)

![4-Chloro-N-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide](/img/structure/B1401800.png)
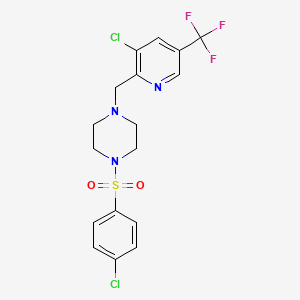
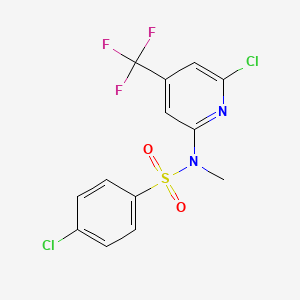
![4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridine-2-sulfonyl)-ethyl]-benzamide](/img/structure/B1401805.png)
![4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-benzamide](/img/structure/B1401806.png)
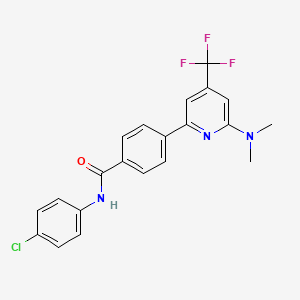
![3-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid](/img/structure/B1401811.png)